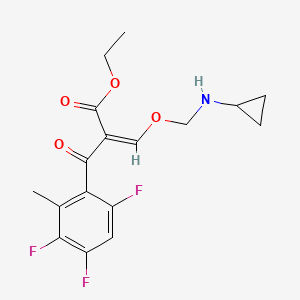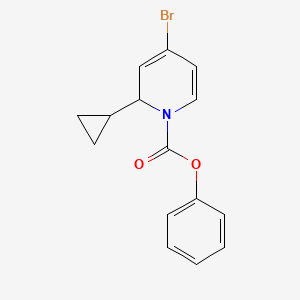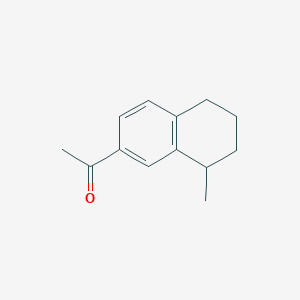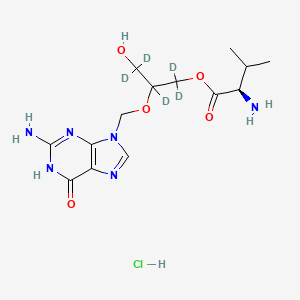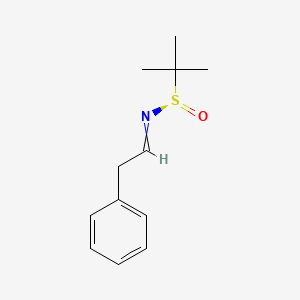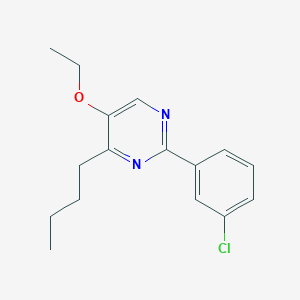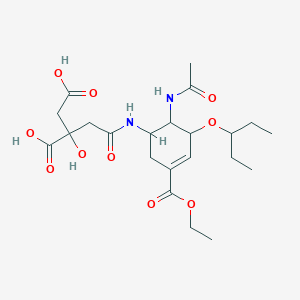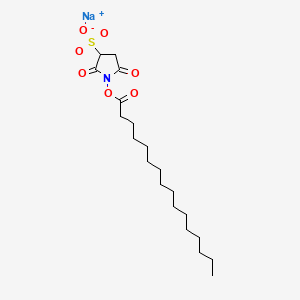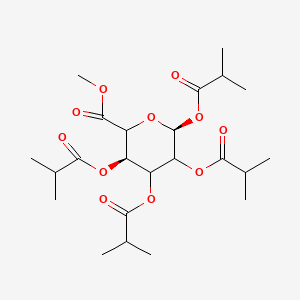
methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate is a complex organic compound with a unique structure. It is characterized by the presence of multiple ester groups attached to an oxane ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate typically involves multiple steps, including esterification and cyclization reactions. The starting materials are often simple organic molecules that undergo a series of transformations under controlled conditions. Common reagents used in the synthesis include acids, bases, and catalysts that facilitate the formation of ester bonds and the cyclization of the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester groups and oxane ring play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other esters and oxane derivatives with different substituents. Examples include:
- Methyl (3R,6S)-3,4,5,6-tetrakis(2-ethylpropanoyloxy)oxane-2-carboxylate
- Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylbutanoyloxy)oxane-2-carboxylate
Uniqueness
Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate is unique due to its specific ester groups and the configuration of the oxane ring. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H36O11 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3/t14-,15?,16?,17?,23+/m1/s1 |
Clave InChI |
RFMOIPHVGPMCMF-BYLIZHRKSA-N |
SMILES isomérico |
CC(C)C(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES canónico |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


